molecular formula C12H12ClNO4S B2940119 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride CAS No. 1144524-93-5

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride

Cat. No.: B2940119
CAS No.: 1144524-93-5
M. Wt: 301.74
InChI Key: YOCMCGODWGOLOP-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride is a chemical compound with a complex structure that includes a sulfonyl chloride functional group attached to a butane backbone, which is further connected to an isoindole ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride typically involves multiple steps, starting with the formation of the isoindole ring system. This can be achieved through the cyclization of phthalic anhydride with a suitable diamine. The resulting isoindole derivative is then further functionalized to introduce the sulfonyl chloride group at the appropriate position on the butane chain.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The isoindole ring system can be reduced to form different derivatives.

  • Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions to form various products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.

  • Reduced Isoindole Derivatives: Formed through the reduction of the isoindole ring system.

  • Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride

  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate

  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Uniqueness: 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which provides distinct reactivity compared to similar compounds that lack this group. This allows for a wider range of chemical transformations and applications.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S/c1-8(19(13,17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCMCGODWGOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C(=O)C2=CC=CC=C2C1=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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